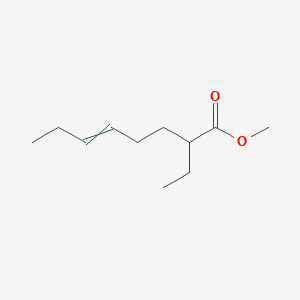

Methyl 2-ethyloct-5-enoate

Description

Methyl 2-ethyloct-5-enoate is an unsaturated ester characterized by an octenoic acid backbone with a methyl ester group at the carboxyl terminus and an ethyl substituent at the second carbon. The double bond at the fifth carbon introduces structural rigidity and influences its reactivity and physical properties. This article leverages available data on related compounds to infer comparative properties and functionalities.

Properties

CAS No. |

114577-16-1 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

methyl 2-ethyloct-5-enoate |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(5-2)11(12)13-3/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI Key |

VQQXEYCNNXDAFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC(CC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethyloct-5-enoate can be synthesized through the esterification of 2-ethyloct-5-enoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

2-ethyloct-5-enoic acid+methanolH2SO4methyl 2-ethyloct-5-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyloct-5-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-ethyloct-5-enoic acid and methanol.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: LiAlH4 in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Hydrolysis: 2-ethyloct-5-enoic acid and methanol.

Reduction: 2-ethyloct-5-enol.

Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Methyl 2-ethyloct-5-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reactant in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which methyl 2-ethyloct-5-enoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways and cellular functions. The molecular targets and pathways involved in these processes are still under investigation, but they may include interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-methylhex-2-enoate (C₉H₁₆O₂)

Structural Similarities and Differences :

- Chain Length: Ethyl 5-methylhex-2-enoate has a shorter carbon chain (hexenoate vs. octenoate), reducing its molecular weight (156.225 g/mol) compared to Methyl 2-ethyloct-5-enoate (estimated molecular weight ~184.28 g/mol) .

- Substituents: The ethyl ester group in Ethyl 5-methylhex-2-enoate contrasts with the methyl ester in the target compound, which may influence solubility and volatility.

- Double Bond Position: Both compounds feature a double bond (hex-2-enoate vs. oct-5-enoate), but the position affects conformational flexibility and interaction with enzymes or catalysts.

Property Trends :

- Volatility: Shorter-chain esters like Ethyl 5-methylhex-2-enoate typically exhibit higher volatility due to lower molecular weight, a trend supported by gas chromatography data in analogous compounds .

- Synthetic Applications : Ethyl esters are often preferred in flavor and fragrance industries due to their fruity aromas, whereas methyl esters may serve as intermediates in biodiesel production .

Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Esters

Structural Context :

- These diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, E- and Z-communic acid methyl esters) share the methyl ester functional group but feature complex bicyclic or tricyclic backbones .

- Double Bond Geometry : The E/Z isomerism in communic acid esters (e.g., compounds 8 and 9 in ) highlights the role of stereochemistry in physical properties, such as melting points and reactivity .

Comparative Analysis :

- Molecular Complexity: this compound lacks the polycyclic structure of diterpenoid esters, resulting in lower boiling points and simpler synthesis pathways.

- Chromatographic Behavior : Gas chromatography retention times for methyl esters increase with molecular weight and branching, as seen in resin-derived compounds .

Data Table: Key Properties of Selected Esters

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.